molecular formula C9H9ClN2O2 B3340564 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide CAS No. 72965-47-0

2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide

Cat. No.: B3340564
CAS No.: 72965-47-0
M. Wt: 212.63 g/mol
InChI Key: QREPPBBMIDFWEQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide (CAS: 72965-47-0) is a heterocyclic compound featuring a furan ring substituted with cyano and methyl groups at positions 3, 4, and 5, respectively. Its molecular formula is C₉H₉ClN₂O₂, with a molecular weight of 212.64 g/mol. The compound’s SMILES string is CC1=C(OC(=C1C#N)NC(=O)CCl)C, and its InChIKey is QREPPBBMIDFWEQ-UHFFFAOYSA-N . While collision cross-section (CCS) data are predicted for analytical applications, experimental literature on its biological or material properties remains scarce .

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREPPBBMIDFWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C#N)NC(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601218496
Record name 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72965-47-0
Record name 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72965-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601218496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of furan-based compounds can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chloro and cyano groups enhances the compound's ability to interact with biological targets, making it a candidate for further development in anticancer therapies .

Enzyme Inhibition
This compound has been studied for its potential to inhibit enzymes involved in metabolic pathways related to cancer and other diseases. Inhibitors targeting specific enzymes such as kinases and proteases are crucial in drug design, and the structural features of this compound may allow it to bind effectively to these targets .

Material Science

Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the formation of cross-linked networks that can be tailored for applications in coatings, adhesives, and other materials requiring enhanced durability and thermal stability .

Nanomaterials Development
Recent studies have explored the use of furan derivatives in creating nanomaterials with unique electronic properties. The incorporation of this compound into nanocomposites has shown promise in enhancing conductivity and stability, making it suitable for applications in electronics and energy storage devices .

Agrochemicals

Pesticide Formulation
The compound's structural characteristics make it a candidate for developing new agrochemical formulations. Research has demonstrated that certain furan derivatives exhibit insecticidal and fungicidal activities. By modifying the structure of this compound, researchers aim to enhance its efficacy against pests while minimizing environmental impact .

Case Studies

Study TitleApplication AreaFindings
"Synthesis and Anticancer Activity of Furan Derivatives"Medicinal ChemistryIdentified significant cytotoxicity against breast cancer cell lines with potential for further development
"Development of Conductive Polymers from Furan Compounds"Material ScienceDemonstrated improved electrical conductivity in polymer composites incorporating furan derivatives
"Evaluation of Insecticidal Properties of Furan-Based Compounds"AgrochemicalsShowed effective pest control with lower toxicity levels compared to traditional pesticides

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations in the Acetamide Core

Ring System Modifications
  • Furan vs. Benzothiophene: The compound 2-chloro-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide (CAS: 58125-40-9) replaces the dimethylfuran ring with a tetrahydrobenzothiophene moiety. Impact on Activity: Benzothiophene derivatives are known for antibacterial and antifungal properties, suggesting that the target compound’s dimethylfuran analog may exhibit distinct bioactivity profiles due to reduced aromaticity .
  • Diphenyl vs. Dimethyl Substituents: 2-Chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide (CAS: 72965-65-2) substitutes methyl groups with phenyl rings at positions 4 and 3. This structural change significantly increases molecular weight (C₁₇H₁₁ClN₂O₂ vs.
Side Chain Modifications
  • Acetamide vs. Propanamide: The propanamide derivative 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)propanamide (CAS: 1306603-87-1) extends the acetamide side chain by one methylene group. This minor alteration increases molecular weight (226.66 g/mol vs. 212.64 g/mol) and may affect metabolic stability or membrane permeability .

Physicochemical and Structural Properties

Table 1: Key Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
Target Compound C₉H₉ClN₂O₂ 212.64 3-Cyano, 4,5-dimethylfuran Under investigation
2-Chloro-N-(tetrahydrobenzothiophen-2-yl)acetamide C₁₁H₁₁ClN₂OS 254.73 Tetrahydrobenzothiophene Antibacterial
2-Chloro-N-(diphenylfuran-2-yl)acetamide C₁₇H₁₁ClN₂O₂ 322.78 4,5-Diphenylfuran Material science
2-Chloro-N-(dimethylfuran-2-yl)propanamide C₁₀H₁₁ClN₂O₂ 226.66 Propanamide side chain Scaffold for drug design

Biological Activity

2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antiviral, antimicrobial, and anticancer properties, supported by case studies and research findings.

The chemical structure of this compound includes a chloro group, a cyano group, and a furan moiety, contributing to its biological activity. The compound's molecular formula is C10H10ClN2O, and it has a molecular weight of approximately 220.65 g/mol.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against SARS-CoV-2. In vitro assays demonstrated that related compounds exhibited significant antiviral activity with effective concentrations (EC50) comparable to established antiviral agents like remdesivir. For instance, a related chloroacetamide derivative showed an EC50 of 34 μM against viral replication without evident cytotoxicity (CC50 > 30 μM) .

Antimicrobial Activity

In terms of antimicrobial efficacy, various derivatives of chloroacetamides have been evaluated for their inhibitory effects against bacterial pathogens. A study reported that derivatives with similar structures displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. These compounds also demonstrated significant antibiofilm potential and synergistic effects when combined with standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicated that it could inhibit cell proliferation in triple-negative breast cancer (TNBC) models with IC50 values significantly lower than those for non-cancerous cells. For example, one study reported an IC50 of 0.126 μM against MDA-MB-231 TNBC cells while showing a much higher IC50 for MCF10A non-cancerous cells . Additionally, the compound was noted for its ability to inhibit metastasis in vivo models.

Case Studies and Research Findings

  • Antiviral Studies : A comparative study on the antiviral effects of various compounds indicated that derivatives similar to this compound showed promising results in inhibiting SARS-CoV-2 replication in vitro .
  • Antimicrobial Evaluation : In an evaluation of antimicrobial agents, several pyrazole derivatives were tested alongside chloroacetamides. The results showed that these compounds had strong antibacterial effects with low toxicity profiles .
  • Cancer Research : In vivo studies involving mouse models demonstrated that treatment with compounds derived from the chloroacetamide framework resulted in reduced tumor growth and metastasis in TNBC models .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between chloroacetyl chloride and substituted furan derivatives. For example, analogous syntheses involve refluxing chloroacetyl chloride with substituted anilines or heterocyclic amines in ethanol with catalytic KI, followed by purification via recrystallization . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants), reaction time (1.5–3 hours under reflux), and temperature (70–80°C). Yield improvements may require inert atmospheres to prevent hydrolysis of reactive intermediates .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds influencing crystal packing). Use SHELX software for refinement .
  • Spectroscopy :
  • IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and nitrile C≡N (~2200–2250 cm⁻¹) .
  • NMR : ¹H NMR identifies methyl groups (δ 1.8–2.5 ppm) and furan protons (δ 6.0–7.0 ppm); ¹³C NMR confirms carbonyl (δ ~165–170 ppm) and nitrile (δ ~115–120 ppm) .

Q. How are biological activities (e.g., antimicrobial) assessed for this compound?

  • Methodological Answer :

  • Antifungal assays : Use agar dilution or microbroth dilution against Candida spp. or Aspergillus spp. Measure minimum inhibitory concentrations (MICs) with positive controls (e.g., fluconazole) .
  • Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Validate selectivity using non-cancerous cells (e.g., HEK-293) .

Q. What methods ensure purity and stability during storage?

  • Methodological Answer :

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to monitor purity (>95%) .
  • Storage : Store at –20°C in amber vials under nitrogen to prevent photodegradation and hydrolysis. Conduct stability studies via accelerated aging (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in related acetamide derivatives?

  • Methodological Answer :

  • SAR studies : Replace the furan ring with thiophene or pyrrole to assess changes in antifungal potency. For example, 2-chloro-N-(thienyl) analogs show reduced activity due to weaker H-bonding .
  • Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups at the 4-position of the furan to enhance electrophilicity and membrane penetration .

Q. How to resolve contradictions in crystallographic data (e.g., conformation discrepancies)?

  • Methodological Answer :

  • Multi-conformer refinement : Use SHELXL to model disorder in methyl or cyano groups. Validate with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Temperature-dependent studies : Collect data at 100 K and 298 K to identify thermally induced conformational changes .

Q. What computational strategies predict reactivity and degradation pathways?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., cyano group prone to hydrolysis) .
  • MD simulations : Simulate solvation in water/DMSO to predict aggregation behavior and stability under physiological conditions .

Q. How does this compound compare to structurally similar analogs in terms of physicochemical properties?

  • Methodological Answer :

  • LogP comparisons : Use shake-flask or HPLC methods to measure partition coefficients. For example, replacing methyl with ethyl groups increases logP by ~0.5 units, enhancing lipophilicity .
  • Thermal analysis : Perform DSC/TGA to compare melting points (e.g., analogs with bulkier substituents show higher mp due to tighter packing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide
Reactant of Route 2
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2-chloro-N-(3-cyano-4,5-dimethylfuran-2-yl)acetamide

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